1,1-Dicyclopropylethan-1-amine
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Overview
Description
1,1-Dicyclopropylethan-1-amine is an organic compound characterized by the presence of two cyclopropyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclopropylethan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the bromide is replaced by the amine group.
Another method involves the reduction of 1,1-dicyclopropylethan-1-nitrile using a reducing agent such as lithium aluminum hydride. This reduction process converts the nitrile group to an amine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1,1-Dicyclopropylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dicyclopropylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with one cyclopropyl group.
1,1-Dicyclopropylmethanamine: Similar structure but with a methanamine backbone.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine backbone.
Uniqueness
1,1-Dicyclopropylethan-1-amine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dicyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(9,6-2-3-6)7-4-5-7/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZTQGVLRKIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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